2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL
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Overview
Description
2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is a nitrogen-containing heterocyclic compound. It features a cyclopentane ring fused with a pyrazine ring, and it is substituted with three methyl groups at positions 2, 3, and 6. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential antimicrobial, antiviral, and antifungal activities.
Medicine: It is being investigated for its potential use as a kinase inhibitor and in cancer treatment.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring fused with another ring and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and are known for their biomedical applications.
Uniqueness: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is unique due to its specific substitution pattern and the presence of three methyl groups, which may contribute to its distinct biological activities and chemical properties.
Properties
CAS No. |
72241-45-3 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3,6-trimethyl-1,4-dihydrocyclopenta[b]pyrazin-5-one |
InChI |
InChI=1S/C10H12N2O/c1-5-4-8-9(10(5)13)12-7(3)6(2)11-8/h4,11-12H,1-3H3 |
InChI Key |
APQJYKCINKWDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1=O)NC(=C(N2)C)C |
Origin of Product |
United States |
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